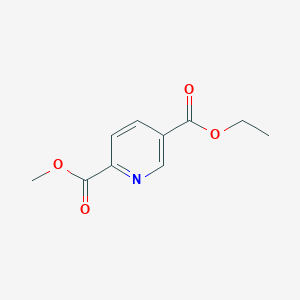
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include a temperature range of 200-300°C and a pressure of 12-13 MPa .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This method allows for efficient production with a yield of approximately 70%, along with the formation of small amounts of other pyridine bases .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out under specific conditions to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions include nicotinic acid and other derivatives of pyridine, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of resins and other industrial materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other molecular targets, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate include:
- 2-Methyl-5-ethylpyridine
- 2,5-Pyridinedicarboxylic acid
- Nicotinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique chemical reactions it undergoes. Its ability to serve as a precursor to nicotinic acid and other biologically active derivatives highlights its significance in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
5-O-ethyl 2-O-methyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-9(12)7-4-5-8(11-6-7)10(13)14-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
PHUMFKWKFFVNRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)

![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)


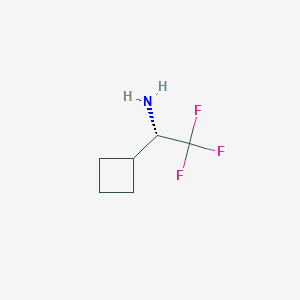
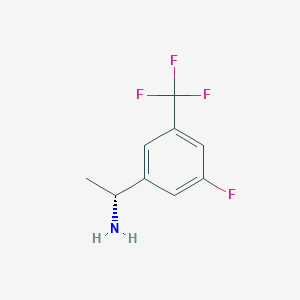
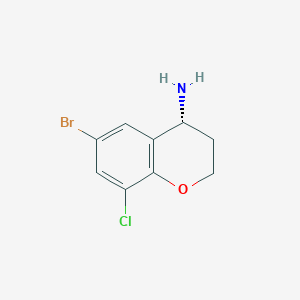
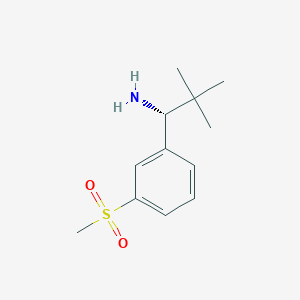

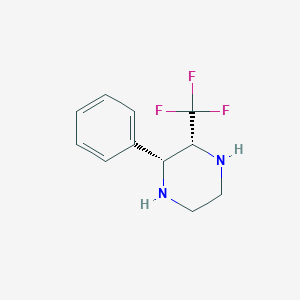
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)

